5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide is a heterocyclic organic compound primarily utilized as a building block in organic synthesis. [] Belonging to the benzimidazole class of compounds, it serves as a versatile intermediate for introducing the benzimidazole moiety into various molecular frameworks. [] It finds applications in diverse scientific research areas, including the development of new pharmaceuticals, agrochemicals, and materials.
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of bromomethyl and hydrobromide functionalities in this compound enhances its reactivity and potential applications in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving benzimidazole derivatives, which are widely studied in pharmaceutical research for their therapeutic potential. The synthesis often involves halogenation and subsequent modifications to introduce the bromomethyl group.
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide falls under the category of heterocyclic compounds, specifically benzimidazoles, which are characterized by a fused benzene and imidazole ring system. This classification is significant due to the pharmacological relevance of benzimidazole derivatives in drug development.
The synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide typically involves the bromination of 1H-benzo[d]imidazole or its derivatives. A common method includes:
The synthesis may require specific conditions such as controlled temperature and solvent choice (e.g., dimethylformamide or acetonitrile) to optimize yield and purity. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide consists of a benzimidazole core with a bromomethyl group attached at the 5-position. The hydrobromide salt formation introduces a bromine ion, contributing to the compound's solubility in polar solvents.
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide can participate in various chemical reactions, including:
Reaction conditions such as temperature, solvent, and concentration play crucial roles in determining the outcome and efficiency of these reactions. Spectroscopic methods (NMR, IR) are often employed to confirm product formation and structure.
The mechanism of action for compounds like 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide is often linked to their interaction with biological targets, such as enzymes or receptors involved in disease pathways.
Quantitative structure-activity relationship (QSAR) models may further elucidate how structural variations affect biological activity, guiding future synthetic efforts.
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide has several potential applications in scientific research:
The benzimidazole core provides a rigid planar structure that facilitates optimal interaction with biological macromolecules through multiple binding modes. This molecular framework serves as a bioisostere for naturally occurring purines, enabling competitive inhibition of enzymes requiring purine cofactors or incorporation into nucleic acid structures [2]. The electron-rich imidazole nitrogen atoms (N1 and N3) serve as hydrogen bond acceptors, while the acidic N1-H proton (when unsubstituted) functions as a hydrogen bond donor, creating diverse recognition patterns with target proteins. This dual hydrogen-bonding capability contributes significantly to the scaffold's affinity for various enzyme active sites and receptor domains, particularly in nucleotide-binding proteins [2].
Table 1: Clinically Significant Benzimidazole-Based Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Class | Primary Clinical Application |
---|---|---|
Omeprazole | Proton pump inhibitor | Gastroesophageal reflux disease |
Pantoprazole | Proton pump inhibitor | Peptic ulcer disease |
Telmisartan | Angiotensin II receptor blocker | Hypertension |
Albendazole | Anthelmintic | Parasitic worm infections |
Candesartan | Angiotensin II receptor blocker | Hypertension and heart failure |
Bendamustine | Alkylating agent | Chronic lymphocytic leukemia |
Triclabendazole | Anthelmintic | Liver fluke infections |
The pharmacological promiscuity of benzimidazoles is exemplified by their presence in over twenty clinically approved drugs spanning multiple therapeutic categories. Proton pump inhibitors (omeprazole, pantoprazole, rabeprazole) exploit the scaffold's acid sensitivity to target H+/K+-ATPase in gastric parietal cells, while angiotensin II receptor blockers (telmisartan, candesartan) leverage its planarity and hydrogen-bonding capacity for receptor antagonism [2]. Anthelmintic agents (albendazole, thiabendazole, mebendazole) bind selectively to β-tubulin in parasites, disrupting microtubule assembly. Additionally, the scaffold features prominently in anticancer agents (bendamustine) and antifungal compounds (benomyl, carbendazim) [2]. This remarkable therapeutic versatility originates from the scaffold's capacity to serve as a versatile molecular platform amenable to targeted structural modifications that confer selectivity for specific biological targets while maintaining favorable drug-like properties. Recent innovations continue to expand benzimidazole applications into kinase inhibition, sodium channel blockade, and chemokine receptor antagonism, as evidenced by numerous patents filed between 2015-2023 covering novel therapeutic applications [2].
The introduction of a bromomethyl group (-CH₂Br) at strategic positions on pharmacologically active scaffolds represents a sophisticated molecular design strategy to enhance synthetic utility and biological activity. Positioned specifically at the C-5 position of the benzimidazole nucleus, the bromomethyl moiety confers three critical advantages: enhanced electrophilic reactivity, improved lipophilic character, and versatile synthetic manipulability. The carbon-bromine bond in the bromomethyl group exhibits significant polarization, creating an electrophilic carbon center susceptible to nucleophilic attack. This reactivity enables efficient nucleophilic displacement reactions with amines, thiols, and alcohols, facilitating the construction of complex molecular architectures from relatively simple precursors [1] [3]. The bromomethyl functionality thus serves as a pivotal synthetic linchpin for generating structurally diverse libraries of derivatives through straightforward alkylation reactions.
In biological systems, the bromomethyl group contributes to enhanced membrane permeability through increased lipophilicity (log P), potentially improving cellular uptake and bioavailability. Bromine's substantial atomic mass and polarizability may also facilitate halogen bonding interactions with biological targets, particularly with carbonyl oxygen atoms and electron-rich nitrogen atoms in enzyme active sites and receptor binding pockets [5]. This non-covalent interaction, characterized by directionality and moderate strength (typically 5-15 kJ/mol), complements conventional hydrogen bonding and van der Waals forces, improving ligand-target binding affinity and selectivity. The strategic positioning of the bromomethyl group at C-5 of the benzimidazole ring aligns with structure-activity relationship (SAR) studies indicating that substitutions at positions 5 and 6 significantly influence biological activity while avoiding steric interference with essential binding interactions at N1 and C2 [2] [5].
Recent investigations into antimicrobial benzimidazole derivatives demonstrate that C-5 modifications substantially impact activity profiles against resistant pathogens. Molecular docking studies suggest that bromomethyl-substituted derivatives may exhibit enhanced affinity for bacterial DNA gyrase and fungal CYP51, critical targets for antimicrobial development [5]. Against the backdrop of escalating antimicrobial resistance—particularly concerning carbapenem-resistant Klebsiella pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and fluoroquinolone-resistant Escherichia coli—the development of novel halogenated benzimidazoles has gained renewed urgency [5]. The bromomethyl functionality provides a strategic vector for further structural optimization to combat these multidrug-resistant pathogens.
The systematic exploration of halogenated benzimidazoles began in earnest during the mid-20th century, paralleling advances in heterocyclic chemistry and antimicrobial research. Early investigations focused primarily on chlorinated derivatives such as chlorimidazole, valued for their antifungal properties. The 1960s witnessed a significant breakthrough with the development of thiabendazole (2-(thiazol-4-yl)benzimidazole), which featured a chlorinated variant and demonstrated potent broad-spectrum anthelmintic activity [2]. This discovery validated the benzimidazole scaffold as a viable platform for antiparasitic drug development and stimulated intensive research into halogen-substituted analogs. The subsequent development of albendazole in the 1970s, incorporating a carbamate functionality with a propylthio group at position 5, further demonstrated the therapeutic potential of C5-modified benzimidazoles [2].
The 1980s marked a transformative period with the revolutionary introduction of proton pump inhibitors (PPIs) featuring halogenated benzimidazole cores. Omeprazole, discovered in 1979 and clinically implemented in 1988, featured a 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole structure with a critical chlorinated pyridine ring [2]. This landmark discovery demonstrated that halogen atoms could profoundly influence the physicochemical behavior and therapeutic efficacy of benzimidazole-based drugs, particularly regarding acid stability and target binding kinetics. Concurrently, advances in synthetic methodology enabled more precise regiocontrol in benzimidazole halogenation, allowing selective introduction of bromine or chlorine at positions 5, 6, or 4/7 through directed ortho-metalation, electrophilic halogenation, or Sandmeyer reactions [5] [6].
Table 2: Evolution of Halogenated Benzimidazole Derivatives in Drug Development
Time Period | Key Developments | Representative Compounds | Therapeutic Advancements |
---|---|---|---|
1960s | Anthelmintic benzimidazoles | Thiabendazole, Triclabendazole | Broad-spectrum antiparasitic agents |
1970s | 5-Position optimization | Albendazole, Mebendazole | Enhanced anthelmintic efficacy |
1980s | Proton pump inhibitors | Omeprazole, Pantoprazole | Superior acid suppression for ulcer healing |
1990s | Angiotensin II receptor blockers | Telmisartan, Candesartan | Cardiovascular disease management |
2000s | Kinase inhibitors and anticancer agents | Bendamustine, Galeterone | Targeted cancer therapies |
2010s-Present | Bromomethyl-functionalized synthons for novel derivatives | 5-(Bromomethyl)-1H-benzo[d]imidazole HBr | Versatile intermediates for drug discovery |
The emergence of 5-(bromomethyl)-1H-benzo[d]imidazole hydrobromide (CAS 1357946-12-3) represents a contemporary evolution in this historical trajectory. This compound crystallizes several decades of synthetic and pharmacological insights into a single molecular entity optimized for versatility in medicinal chemistry [1] [3] [8]. Its development reflects the strategic shift toward functionalized synthons that serve as multipurpose building blocks for drug discovery. Unlike early halogenated benzimidazoles designed primarily as end-stage active pharmaceutical ingredients (APIs), compounds like 5-(bromomethyl)-1H-benzo[d]imidazole hydrobromide are engineered as molecular platforms for constructing diverse chemical libraries through efficient derivatization [8]. This approach accelerates lead discovery and optimization in antimicrobial and anticancer research, particularly relevant given the WHO's urgent call for novel agents against drug-resistant pathogens [5]. The hydrobromide salt form enhances crystallinity, stability, and solubility compared to the free base, addressing formulation challenges common to heterocyclic compounds [3] [8].
The compound's physicochemical profile—molecular formula C₈H₈Br₂N₂, molecular weight 291.97 g/mol, storage at room temperature, and 95% purity specification—reflects optimization for practical laboratory use and synthetic applications [1] [3] [8]. Recent studies have explored its utility in generating analogs with potent activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, including drug-resistant strains [5]. The historical progression from simple halogenated benzimidazoles to sophisticated functionalized derivatives like 5-(bromomethyl)-1H-benzo[d]imidazole hydrobromide illustrates the scaffold's enduring scientific value and adaptability to evolving therapeutic challenges.
Table 3: Physicochemical Properties of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide
Property | Specification | Analytical Method/Reference |
---|---|---|
CAS Registry Number | 1357946-12-3 | Chemical Abstracts Service |
Molecular Formula | C₈H₈Br₂N₂ | Elemental analysis, HRMS |
Molecular Weight | 291.97 g/mol | Calculated from atomic masses |
IUPAC Name | 5-(bromomethyl)-1H-benzimidazole hydrobromide | IUPAC nomenclature rules |
InChI Key | WSCIFYCXIRSSGJ-UHFFFAOYSA-N | Standard InChI identifier |
Purity Specification | ≥95% | HPLC-UV, NMR spectroscopy |
Storage Conditions | Room temperature, sealed, dry | Stability studies |
Exact Mass | 289.905396 g/mol | High-resolution mass spectrometry |
Hazard Statements | H302 (Harmful if swallowed) | GHS classification |
Precautionary Statements | P280, P305+P351+P338 | Safety data assessment |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1